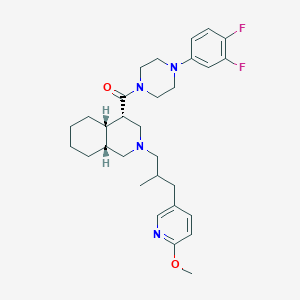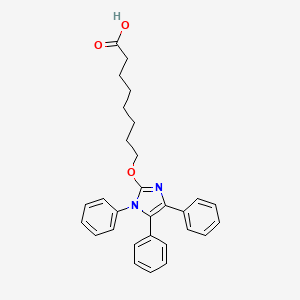
Octimibate
Descripción general
Descripción
Métodos De Preparación
The synthesis of Octimibate involves several steps. Initially, 8-bromooctanoic acid ethyl ester is reacted with 1,4,5-triphenylimidazole to form 8-[(1,4,5-triphenylimidazol-2-yl)oxy]octanoic acid ethyl ester. This intermediate is then purified using column chromatography. The final step involves the saponification of the ester to yield this compound . Industrial production methods for this compound are not widely documented, but the synthetic route mentioned is a common laboratory method.
Análisis De Reacciones Químicas
Octimibate undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common.
Substitution: The compound can undergo substitution reactions, particularly involving the imidazole ring.
Common reagents used in these reactions include strong oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Octimibate has several scientific research applications:
Mecanismo De Acción
Octimibate exerts its effects by acting as a prostacyclin receptor agonist. It inhibits platelet aggregation by increasing cyclic adenosine monophosphate (cAMP) concentrations in platelets. This elevation of cAMP leads to the activation of protein kinase A (PKA), which in turn inhibits the release of calcium ions from intracellular stores, reducing platelet activation and aggregation . The compound also stimulates adenylyl cyclase activity, further contributing to its antithrombotic effects .
Comparación Con Compuestos Similares
Octimibate is often compared to other prostacyclin receptor agonists, such as iloprost. While both compounds inhibit platelet aggregation and stimulate adenylyl cyclase activity, this compound is considered a partial agonist with a lower maximal activation compared to iloprost . Other similar compounds include:
Iloprost: A stable prostacyclin mimetic with higher potency in stimulating adenylyl cyclase.
Cicaprost: Another prostacyclin receptor agonist with similar effects on platelet aggregation.
Treprostinil: A prostacyclin analogue used in the treatment of pulmonary arterial hypertension.
This compound’s uniqueness lies in its partial agonist activity and its specific molecular structure, which differentiates it from other prostacyclin receptor agonists .
Propiedades
Número CAS |
89838-96-0 |
|---|---|
Fórmula molecular |
C29H30N2O3 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
8-(1,4,5-triphenylimidazol-2-yl)oxyoctanoic acid |
InChI |
InChI=1S/C29H30N2O3/c32-26(33)21-13-2-1-3-14-22-34-29-30-27(23-15-7-4-8-16-23)28(24-17-9-5-10-18-24)31(29)25-19-11-6-12-20-25/h4-12,15-20H,1-3,13-14,21-22H2,(H,32,33) |
Clave InChI |
JJNUVQIGQRFZAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Apariencia |
Solid powder |
Otros números CAS |
89838-96-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
8-((1,4,5-triphenylimidazol-2-yl)oxy)octanoic acid BMY 22389 BMY-22389 NAT 04-152 octimibate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one](/img/structure/B1677025.png)
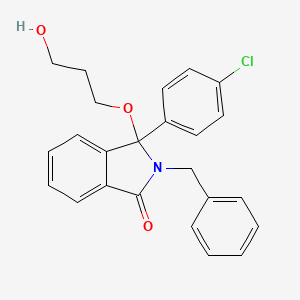
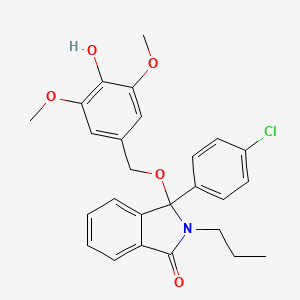

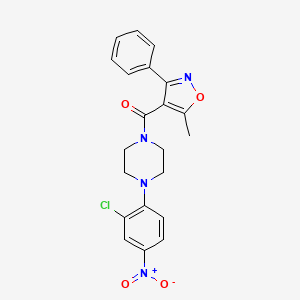



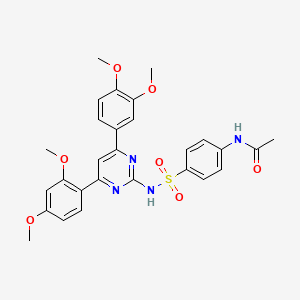

piperazino) ketone](/img/structure/B1677039.png)
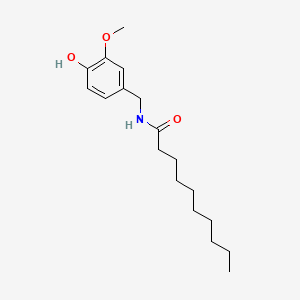
![9-cyclopentyl-6-{2-[3-(4-methylpiperazin-1-yl)propoxy]phenylamino}-9H-purine-2-carbonitrile](/img/structure/B1677046.png)
